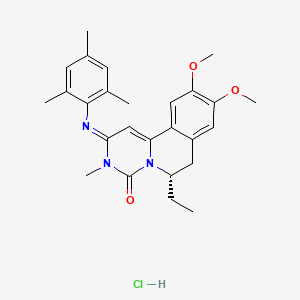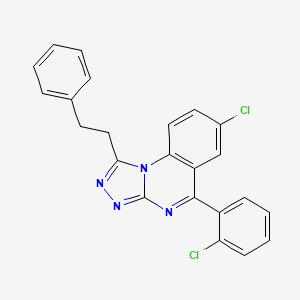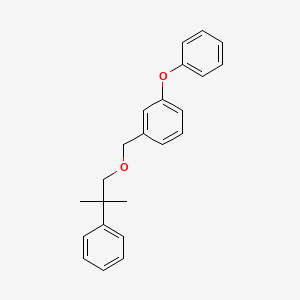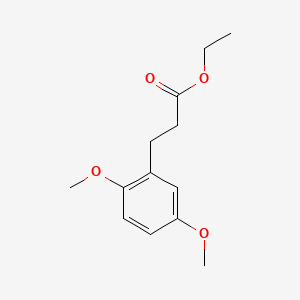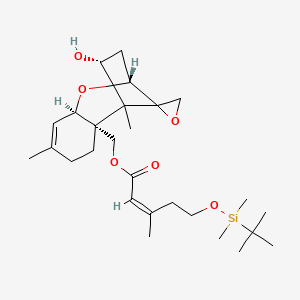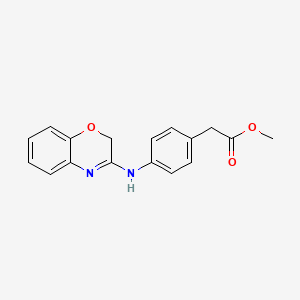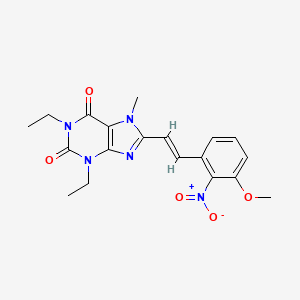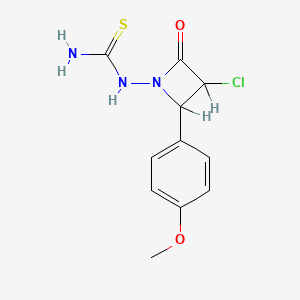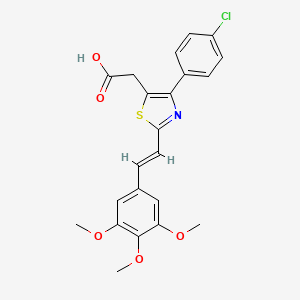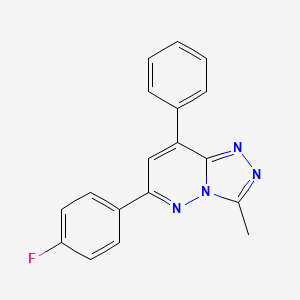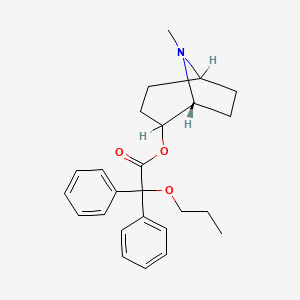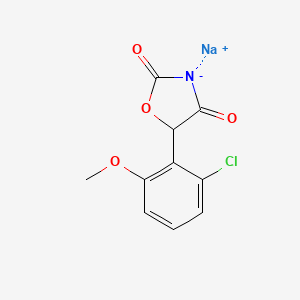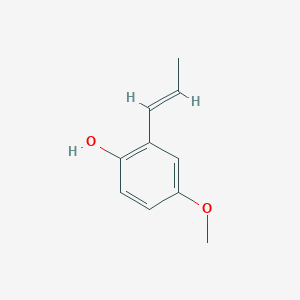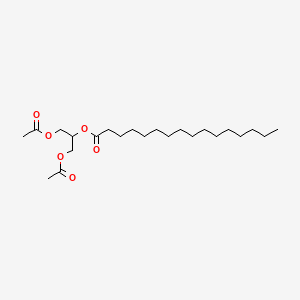
Glyceryl diacetate 2-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl diacetate 2-palmitate: is a chemical compound with the molecular formula C23H42O6 . . This compound is a derivative of glycerol and palmitic acid, and it is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-palmitate can be synthesized through the esterification of glycerol with palmitic acid in the presence of acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Glyceryl diacetate 2-palmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to produce corresponding oxidation products.
Substitution: this compound can undergo substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Glycerol, acetic acid, palmitic acid.
Oxidation: Corresponding oxidation products.
Substitution: Substituted glyceryl derivatives.
Scientific Research Applications
Glyceryl diacetate 2-palmitate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of glyceryl diacetate 2-palmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases, releasing glycerol, acetic acid, and palmitic acid, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Glyceryl monostearate: Another glycerol ester with similar emulsifying properties.
Glyceryl distearate: A diester of glycerol and stearic acid with similar applications in cosmetics and personal care products.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid used in similar applications.
Uniqueness: Glyceryl diacetate 2-palmitate is unique due to its specific combination of glycerol, acetic acid, and palmitic acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various industrial and scientific applications .
Properties
CAS No. |
55268-69-4 |
|---|---|
Molecular Formula |
C23H42O6 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl hexadecanoate |
InChI |
InChI=1S/C23H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-22(18-27-20(2)24)19-28-21(3)25/h22H,4-19H2,1-3H3 |
InChI Key |
BFSYGQRNYKDHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


